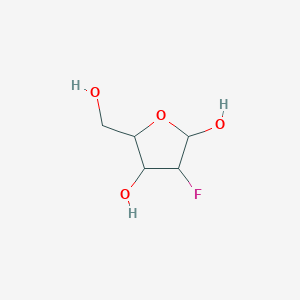

![molecular formula C21H28O6 B13887003 6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)

6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6β-Hydroxy Prednisolone is a glucocorticoid that is derived from prednisolone by the addition of a hydroxy group at the 6β position. It is a metabolite of prednisolone found in human urine and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone. This can be achieved through microbial transformation using specific strains of bacteria such as Streptomyces roseochromogenes . The reaction conditions include the use of prednisolone dissolved in dimethyl sulfoxide (DMSO) and incubation with the bacterial culture under optimized conditions.

Industrial Production Methods: Industrial production of corticosteroids, including 6β-Hydroxy Prednisolone, often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological methods developed over the years . The hydroxylation step is crucial and is typically performed using microbial or enzymatic processes to ensure high yield and specificity.

Chemical Reactions Analysis

Types of Reactions: 6β-Hydroxy Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of prednisolone, which can have different biological activities and applications .

Scientific Research Applications

6β-Hydroxy Prednisolone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.

Biology: Investigated for its role in cellular processes and as a biomarker in urine.

Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

Industry: Utilized in the production of corticosteroid drugs and as an intermediate in the synthesis of other bioactive steroids

Mechanism of Action

6β-Hydroxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include various inflammatory and immune response genes.

Comparison with Similar Compounds

Prednisolone: The parent compound, differing by the absence of the hydroxy group at the 6β position.

Prednisone: A prodrug that is converted to prednisolone in the liver.

Methylprednisolone: A methylated derivative with similar anti-inflammatory properties.

Uniqueness: 6β-Hydroxy Prednisolone is unique due to its specific hydroxylation at the 6β position, which can influence its biological activity and metabolism. This modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar corticosteroids .

Properties

IUPAC Name |

6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGWPGVRXUUNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)

![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)

![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)